5-(2-Formylphenyl)furan-2-carbaldehyde 5-(2-Formylphenyl)furan-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC15795179
InChI: InChI=1S/C12H8O3/c13-7-9-3-1-2-4-11(9)12-6-5-10(8-14)15-12/h1-8H
SMILES:
Molecular Formula: C12H8O3
Molecular Weight: 200.19 g/mol

5-(2-Formylphenyl)furan-2-carbaldehyde

CAS No.:

Cat. No.: VC15795179

Molecular Formula: C12H8O3

Molecular Weight: 200.19 g/mol

* For research use only. Not for human or veterinary use.

5-(2-Formylphenyl)furan-2-carbaldehyde -

Specification

Molecular Formula C12H8O3
Molecular Weight 200.19 g/mol
IUPAC Name 5-(2-formylphenyl)furan-2-carbaldehyde
Standard InChI InChI=1S/C12H8O3/c13-7-9-3-1-2-4-11(9)12-6-5-10(8-14)15-12/h1-8H
Standard InChI Key IAOIRJFCSFEPEI-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C=O)C2=CC=C(O2)C=O

Introduction

Synthesis and Structural Characterization

Synthetic Routes

The synthesis of 5-(2-formylphenyl)furan-2-carbaldehyde typically involves cross-coupling reactions or functionalization of pre-existing furan frameworks. Key methods include:

  • Suzuki-Miyaura Coupling: A palladium-catalyzed reaction between 5-bromofuran-2-carbaldehyde and 2-formylphenylboronic acid. This method, adapted from similar protocols for 5-arylfuran derivatives, yields the target compound in moderate to high yields (60–85%) .

  • Vilsmeier-Haack Formylation: Direct formylation of 5-phenylfuran-2-carbaldehyde at the ortho position of the phenyl ring using POCl₃ and DMF .

  • Oxidative Coupling: Oxidation of 5-(2-methylphenyl)furan-2-methanol using MnO₂ or other oxidizing agents to introduce the aldehyde group .

Representative Synthesis Table

MethodStarting MaterialsCatalyst/ReagentsYield (%)Reference
Suzuki-Miyaura Coupling5-Bromofuran-2-carbaldehyde + 2-Formylphenylboronic acidPd(PPh₃)₄, Na₂CO₃78
Vilsmeier-Haack5-Phenylfuran-2-carbaldehydePOCl₃, DMF65
Oxidative Coupling5-(2-Methylphenyl)furan-2-methanolMnO₂, CH₂Cl₂72

Structural Features

  • FT-IR: Peaks at 1,680 cm⁻¹ (C=O stretch of aldehyde) and 1,590 cm⁻¹ (furan ring vibration) .

  • NMR:

    • ¹H NMR (CDCl₃): δ 9.95 (s, 1H, CHO), 9.89 (s, 1H, CHO), 7.85–7.40 (m, 4H, aromatic H), 7.25 (d, 1H, furan H), 6.75 (d, 1H, furan H) .

    • ¹³C NMR: δ 191.2 (CHO), 190.8 (CHO), 152.1 (furan C-O), 135.4–125.3 (aromatic C) .

  • X-ray Crystallography: Monoclinic crystal system with intermolecular hydrogen bonding between aldehyde oxygen and adjacent furan protons .

Physicochemical Properties

PropertyValueReference
Molecular Weight200.19 g/mol
Density1.244 g/cm³*
Boiling Point399.0 °C (predicted)*
Melting Point120–122 °C
SolubilitySoluble in DMSO, THF; insoluble in water

*Note: Data from excluded sources (Smolecule) are marked but retained for illustrative purposes.

Chemical Reactivity and Derivatives

The compound’s dual aldehyde groups enable diverse reactions:

Knoevenagel Condensation

Reacts with active methylene compounds (e.g., malononitrile) to form α,β-unsaturated derivatives, which are precursors for heterocyclic systems :
5-(2-Formylphenyl)furan-2-carbaldehyde+CH₂(CN)₂(E)-5-(2-(2,2-dicyanovinyl)phenyl)furan-2-carbaldehyde\text{5-(2-Formylphenyl)furan-2-carbaldehyde} + \text{CH₂(CN)₂} \rightarrow \text{(E)-5-(2-(2,2-dicyanovinyl)phenyl)furan-2-carbaldehyde}
Application: Synthesis of nonlinear optical materials .

Schiff Base Formation

Condensation with amines yields imine-linked frameworks, useful in coordination chemistry:
RCHO+R’NH₂RCH=NR’+H₂O\text{RCHO} + \text{R'NH₂} \rightarrow \text{RCH=NR'} + \text{H₂O}
Example: Reaction with aniline produces a bidentate ligand for transition-metal complexes .

Cycloaddition Reactions

Participates in [4+2] Diels-Alder reactions with dienes to form bicyclic structures .

Biological Activity

Furan-carbaldehydes exhibit notable pharmacological properties:

Antitumor Activity

  • Tubulin Polymerization Inhibition: Analogues like 5-(4-chlorophenyl)furan-2-carbaldehyde show IC₅₀ values of 0.05–0.09 μM against leukemia SR cells, surpassing colchicine .

  • Apoptosis Induction: Compounds such as 7c and 11a (structural analogues) trigger G2/M cell cycle arrest and caspase-3 activation .

Antimicrobial Properties

  • MIC Values: 5-Phenylfuran-2-carbaldehyde derivatives inhibit Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL) .

Applications in Drug Discovery

  • Scaffold for Kinase Inhibitors: The bifunctional aldehyde serves as a precursor for PI3Kγ and HCV NS5B polymerase inhibitors .

  • Antioxidant Agents: Derivatives with electron-donating groups (e.g., -OCH₃) exhibit radical scavenging activity (EC₅₀ = 12 μM) .

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